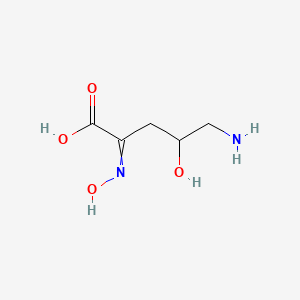
5-Fluoro Risperidone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro Risperidone-d4: is a deuterated analog of 5-Fluoro Risperidone, a derivative of Risperidone. Risperidone is an atypical antipsychotic used to treat schizophrenia, bipolar disorder, and irritability associated with autism . The deuterated form, this compound, is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies .
Mechanism of Action
Target of Action
5-Fluoro Risperidone-d4 primarily targets dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in regulating mood, cognition, and behavior. The high-affinity binding of this compound to these receptors is believed to be the key driver of its clinical effects .
Mode of Action
This compound acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors This blockade leads to a decrease in serotonergic activity and an increase in dopamine release from the frontal cortex . This altered neurotransmitter activity is thought to contribute to the compound’s therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving dopamine and serotonin neurotransmission . By blocking D2 and 5-HT2 receptors, this compound disrupts the normal functioning of these pathways, leading to altered neurotransmitter levels and activity. The specific downstream effects of these changes are complex and can vary depending on a variety of factors, including the individual’s unique biochemistry and the presence of other medications .
Pharmacokinetics
It’s known that risperidone, the parent compound of this compound, is metabolized by cytochrome p450 enzymes, specifically cyp2d6, 3a4, and 3a5 . These enzymes play a crucial role in the drug’s metabolism and can impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on D2 and 5-HT2 receptors . By blocking these receptors, this compound alters neurotransmitter activity in the brain, which can lead to changes in mood, cognition, and behavior . These changes are thought to underlie the compound’s therapeutic effects .
Biochemical Analysis
Biochemical Properties
5-Fluoro Risperidone-d4 plays a significant role in biochemical reactions, particularly in the context of pharmaceutical research. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism . The compound’s interaction with these enzymes helps in understanding its metabolic pathways and potential effects on the human body. Additionally, this compound binds to serotonin (5-HT2) and dopamine (D2) receptors, similar to Risperidone, influencing neurotransmitter signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s binding to serotonin and dopamine receptors leads to changes in neurotransmitter activity, which can impact cell signaling and gene expression . These effects are particularly relevant in the context of treating mental health disorders, where altered neurotransmitter activity plays a significant role.
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to serotonin (5-HT2) and dopamine (D2) receptors . This binding results in the inhibition of these receptors, leading to decreased serotonergic and dopaminergic activity. The compound’s interaction with cytochrome P450 enzymes also plays a crucial role in its metabolism, affecting its overall efficacy and potential side effects . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the stability of this compound can be affected by various factors, including temperature and pH . Long-term effects on cellular function may include changes in cell signaling pathways and gene expression, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased potency and potential side effects . For example, in mice, higher doses of this compound have been associated with increased behavioral changes, such as altered locomotion and aggression . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
This compound is primarily metabolized in the liver via the cytochrome P450 (CYP) 2D6 enzymatic pathway . This pathway is crucial for the compound’s biotransformation and elimination from the body. The interaction with CYP2D6 and other enzymes, such as CYP3A4, affects the metabolic flux and levels of metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound’s ability to cross the blood-brain barrier is particularly important for its therapeutic effects on the central nervous system. Additionally, the distribution of this compound within different tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro Risperidone-d4 involves the introduction of deuterium atoms into the molecular structure of 5-Fluoro Risperidone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The key intermediates in the synthesis of 5-Fluoro Risperidone include 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro Risperidone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst
Major Products:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogen-substituted derivatives
Scientific Research Applications
5-Fluoro Risperidone-d4 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in identifying metabolic pathways and potential metabolites of drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of compounds.
Biomedical Research: Investigated for its potential effects on neurotransmitter systems and its role in treating psychiatric disorders
Comparison with Similar Compounds
Risperidone: The parent compound, used widely in clinical settings.
Paliperidone: A major active metabolite of Risperidone, also used as an antipsychotic.
Olanzapine: Another atypical antipsychotic with a similar mechanism of action.
Quetiapine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder .
Uniqueness: 5-Fluoro Risperidone-d4 is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics. This makes it particularly valuable in research settings for studying drug metabolism and pharmacokinetics .
Properties
CAS No. |
1346598-47-7 |
|---|---|
Molecular Formula |
C₂₃H₂₃D₄FN₄O₂ |
Molecular Weight |
414.51 |
Synonyms |
3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


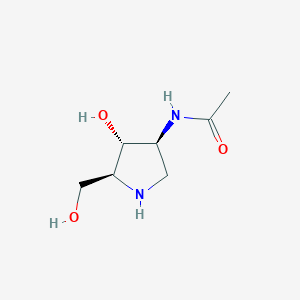


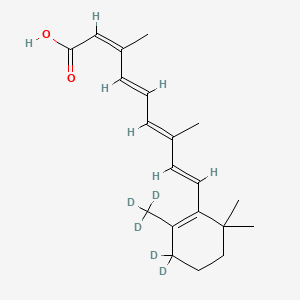
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
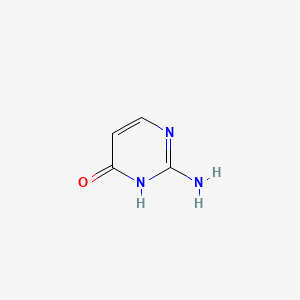
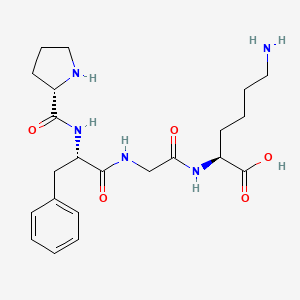
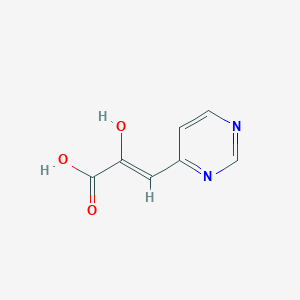
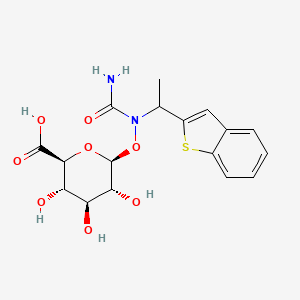
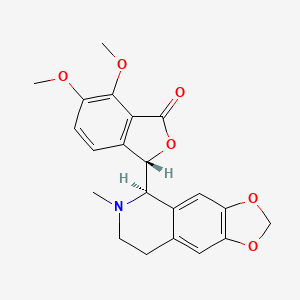
![D-[1-2H]Mannose](/img/structure/B1146200.png)
